molecular formula C18H15ClN2O3 B10898955 (2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide

(2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide

Cat. No.: B10898955
M. Wt: 342.8 g/mol
InChI Key: FDKBFYASZATSBL-JLHYYAGUSA-N
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Description

(2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide is an organic compound characterized by its unique chemical structure. This compound contains a cyano group, a chlorophenyl group, and a dimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with 2,3-dimethoxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide
  • (2E)-N-(4-fluorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide
  • (2E)-N-(4-methylphenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique properties and applications.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H15ClN2O3/c1-23-16-5-3-4-12(17(16)24-2)10-13(11-20)18(22)21-15-8-6-14(19)7-9-15/h3-10H,1-2H3,(H,21,22)/b13-10+

InChI Key

FDKBFYASZATSBL-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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